The table below summarizes the core technical data for Pralnacasan.
| Property | Description |
|---|---|
| DrugBank ID | DB04875 [1] |
| Chemical Formula | C₂₆H₂₉N₅O₇ [1] |
| Molecular Weight | 523.5378 g/mol [1] |
| Mechanism of Action | Potent, selective inhibitor of caspase-1 (ICE) [1] [2] |
| Ki (Enzymatic Inhibition) | 1.4 nM [2] |
| Modality | Orally bioavailable pro-drug [1] |
| Primary Biological Effect | Inhibits production of pro-inflammatory cytokines IL-1β, IL-18, and IFN-γ [2] |
| Therapeutic Indication (Investigated) | Rheumatoid Arthritis, Osteoarthritis [1] |
| Clinical Trial Status | Phase II trials voluntarily suspended [1] [3] |
This compound was an oral anti-cytokine drug candidate licensed for development by Aventis Pharma from Vertex Pharmaceuticals [1]. Its development provides a key case study in drug discovery.
For researchers wishing to utilize this compound in preclinical studies, the following protocol for an in vivo model of osteoarthritis can serve as a template. This method is adapted from published research citing InvivoChem [2].
Objective: To evaluate the chondroprotective effects of this compound in a mouse model of collagenase-induced osteoarthritis.
Materials:
Method:
Reported Outcome: The experimental results indicated that this compound treatment dramatically improved histopathological lesions in the medial compartment of the knee in a dose-dependent manner, without impacting animal body weight [2].
The diagram below illustrates the core inflammatory pathway that this compound targets and its downstream effects.
This compound inhibits caspase-1, blocking maturation of IL-1β and IL-18 to suppress inflammation.
This compound represents both a promising therapeutic mechanism and a cautionary tale in drug development. Its story underscores the critical importance of thorough long-term toxicology studies.
Pralnacasan exerts its effects through a targeted mechanism, and its efficacy was validated in both cellular and animal models.
The following diagram illustrates the signaling pathway targeted by this compound and its anti-inflammatory effects:
This compound inhibits active caspase-1, preventing the maturation of IL-1β and IL-18.
The efficacy of this compound was demonstrated in various models. The table below summarizes the parameters and findings from a pivotal in vivo study.
| Study Aspect | Details |
|---|---|
| Disease Model | Collagenase-induced osteoarthritis in female Balb/c mice [6] |
| Compound | This compound (the prodrug) [6] |
| Dosing | 12.5, 25, and 50 mg/kg [6] |
| Route of Administration | Oral gavage (twice daily) [6] |
| Treatment Duration | 6 weeks [6] |
| Primary Outcome Measure | Semi-quantitative histopathological score of knee joint damage [6] |
| Key Result | Significant, dose-dependent reduction (13-22%) in joint damage compared to the non-treated control group [6] |
In a separate study on STR/1N mice with spontaneous OA, this compound also significantly reduced urinary biomarkers of joint damage (hydroxylysylpyridinoline and lysylpyridinoline), further supporting its disease-modifying potential [6].
This compound advanced through clinical trials but was discontinued before approval.
Pralnacasan (development code VX-740, previously HMR3480) represents an early-generation selective caspase-1 inhibitor that advanced to Phase II clinical trials for inflammatory conditions before development was suspended due to safety concerns.
Table 1: Basic Drug Profile and Properties
| Property | Specification |
|---|---|
| Chemical Name | N-[(4S,7S)-4-{[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]carbamoyl}-6,10-dioxo-octahydro-1H-pyridazino[1,2-a][1,2]diazepin-7-yl]isoquinoline-1-carboxamide |
| Molecular Formula | C₂₆H₂₉N₅O₇ |
| Molecular Weight | 523.5378 g/mol |
| DrugBank ID | DB04875 |
| Modality | Small Molecule |
| Development Status | Clinical trials suspended (Phase II) |
| Primary Developer | Vertex Pharmaceuticals in collaboration with Aventis Pharma |
| Proposed Indications | Rheumatoid arthritis, osteoarthritis |
This compound functions as an orally bioavailable prodrug that is metabolized to the active compound RU36384/VRT-18858, a potent, non-peptide inhibitor of interleukin-1β converting enzyme (ICE, caspase-1) [1] [2]. The drug exemplifies the peptidomimetic inhibitor class designed to overcome the pharmacological limitations of earlier peptide-based caspase inhibitors [3].
This compound exerts its therapeutic effects through specific inhibition of caspase-1 (ICE), a cysteine-aspartic protease that plays a central role in the inflammatory response:
The diagram below illustrates the inflammasome signaling pathway targeted by this compound and its downstream effects:
Figure 1: Caspase-1 Inhibition Mechanism of this compound in the Inflammasome Signaling Pathway
The primary pharmacological consequences of caspase-1 inhibition by this compound include:
Table 2: Pharmacodynamic Profile of this compound
| Parameter | Effect | Experimental Evidence |
|---|---|---|
| Caspase-1 Inhibition | IC₅₀ = 1.3 nM | In vitro enzyme assay [2] |
| IL-1β Release Inhibition | IC₅₀ = 0.85 μM | LPS-challenged human PBMCs [2] |
| Cellular Activity | Reduced mature IL-1β and IL-18 | THP-1 cell-based assay [6] |
| In Vivo Efficacy | 13-22% reduction in OA joint damage | Murine osteoarthritis models [7] |
| Selectivity | >1000-fold selective for caspase-1 vs caspase-3 | Enzymatic selectivity screening [2] |
This compound demonstrated significant therapeutic potential across multiple preclinical models of inflammatory disease:
The pharmacokinetic profile of this compound reflects its design as an orally available prodrug:
This compound progressed through early-phase clinical trials with promising results before encountering safety issues:
The termination of this compound development highlights a recurring challenge in caspase inhibitor therapeutics - the narrow therapeutic window observed with extended treatment regimens [3].
The standard protocol for evaluating direct caspase-1 inhibition follows established methodology with modifications for this compound testing [2] [6]:
The cellular activity of this compound was typically evaluated using human peripheral blood mononuclear cells (PBMCs) or THP-1 cell lines [2] [6]:
The murine collagenase-induced osteoarthritis model provided key preclinical efficacy data for this compound [7]:
This compound represents a first-generation caspase-1 inhibitor that demonstrated clinical proof-of-concept despite its ultimate developmental termination. Its suspension highlights the consistent challenges faced by caspase inhibitors:
Interleukin-1β converting enzyme (ICE), more commonly known as Caspase-1, is a cysteine protease that plays a critical role in the inflammatory response. Its primary function is the proteolytic activation of key pro-inflammatory cytokines, including pro-IL-1β and pro-IL-18. Uncontrolled activation of this enzyme is implicated in the pathogenesis of various autoinflammatory and other diseases, making it a significant therapeutic target [1].
The table below summarizes the landscape of Caspase-1-targeted therapeutics, including both approved biologics and investigational small molecules.
| Therapeutic Agent | Type | Mechanism | Highest Phase / Status | Key Notes / Findings |
|---|---|---|---|---|
| Rilonacept, Canakinumab, Anakinra | Biologics (Approved drugs) | IL-1 signaling blockade | Approved | Used for caspase-1-mediated autoinflammatory diseases; poor pharmacokinetic profile can limit use [1]. |
| VX-740, VX-765 | Peptidomimetic Inhibitors | Caspase-1 inhibition | Advanced to Clinical Trials | Development halted due to toxicities observed in clinical trials [1]. |
| VE-13045 | Small Molecule | Caspase-1 inhibitor | Discontinued (Preclinical) | Small molecule drug candidate [2]. |
| AC-YVAD-CMK | Selective Peptide Inhibitor | Caspase-1 inhibition | Preclinical (Animal Models) | Effectively protected kidneys from acute ischemic lesions in murine models; effect linked to reduced IL-18 maturation and IFN-γ expression [3]. |
| z-VAD.FMK | Broad-Spectrum Caspase Inhibitor | ICE-like & CPP32-like caspase inhibition | Preclinical (Animal Models) | Reduced ischemic brain injury and improved functional recovery in rodent stroke models; also showed protective effects against excitotoxic damage [4]. |
Here are detailed methodologies for key experiments cited in the search results, which you can adapt for your research on ICE inhibitors.
This protocol outlines the in vivo assessment of a selective ICE inhibitor (AC-YVAD-CMK) for treating acute renal failure.
This protocol describes the use of caspase inhibitors like z-VAD.FMK in models of stroke and excitotoxicity.
Structure-based drug discovery (SBDD) is pivotal for developing novel ICE inhibitors. Key methodologies and resources include [5]:
To visually summarize the biological role and therapeutic targeting of Caspase-1, I have created the following diagrams using DOT language.
Caspase-1 activation by inflammasomes cleaves pro-cytokines into active forms, driving inflammation. ICE inhibitors block this process.
A structure-based drug discovery workflow for identifying ICE inhibitors, integrating virtual screening and molecular dynamics.
Pralnacasan is an orally bioavailable prodrug for RU 36384/VRT-18858, a potent and non-peptide inhibitor of Interleukin-1β Converting Enzyme (ICE), also known as caspase-1 [1] [2]. Its mechanism can be summarized as follows:
This compound inhibits caspase-1, preventing maturation of key pro-inflammatory cytokines IL-1β and IL-18.
This compound reduced joint damage in two experimental mouse models of knee osteoarthritis [1]:
| Model | Dosing Regimen | Outcome |
|---|---|---|
| Collagenase-induced OA (Female Balb/c mice) | Oral gavage, 12.5 & 50 mg/kg (twice daily) | Significantly reduced OA (13-22% reduction in histopathological score) |
| Spontaneous OA (Male STR/1N mice) | Food-drug mixture, 4200 ppm (mg/kg food) ad libitum for 6 weeks | Significantly reduced OA (13-22% reduction in histopathological score); Urinary hydroxylysylpyridinoline (HP) cross-links reduced by 59% |
The reduction in urinary collagen cross-links, biomarkers of joint damage, provided further evidence of its disease-modifying potential [1].
A representative methodology from the search results demonstrates how this compound's efficacy was evaluated [1]:
This compound advanced to Phase II clinical trials for several indications [3].
| Indication | Highest Phase | Status |
|---|---|---|
| Osteoarthritis | Phase 2 | Discontinued |
| Rheumatoid Arthritis | Phase 2 | Discontinued |
| Psoriasis | Phase 2 | Discontinued |
| General Inflammation | Phase 1 | Discontinued |
Despite promising efficacy, clinical trials for the oral drug VX-740 (this compound) were terminated due to liver toxicity identified in long-term animal studies [2]. A related compound, VX-765 (belnacasan), also a caspase-1 inhibitor, faced the same fate for similar reasons [2].
Caspase-1 is a key enzyme in the inflammatory response, activated within multiprotein complexes called inflammasomes (e.g., the NLRP3 inflammasome) [4]. Its activation leads to the maturation of IL-1β and IL-18, potent drivers of inflammation, and can induce pyroptosis, an inflammatory form of cell death [5]. Inhibiting this pathway remains a valid strategy for developing disease-modifying therapies for inflammatory diseases [6] [7].
Research into inhibiting the IL-1β pathway continues through other strategies [2] [7]:
Pralnacasan is designed to target a specific inflammatory pathway. The diagram below illustrates this mechanism and the context of its clinical development.
This compound is an orally administered prodrug that is converted in the body to its active metabolite, RU36384/VRT-18858 [1] [2]. This active compound is a reversible, selective inhibitor of caspase-1 (ICE) [1].
The following table summarizes key quantitative findings from preclinical and clinical studies of this compound.
| Study Model / Trial | Dosing Regimen | Key Efficacy Findings | Reference |
|---|---|---|---|
| Preclinical: Mouse OA Model (Collagenase-induced) | 12.5 & 50 mg/kg, orally, twice daily | Significantly reduced OA joint damage by 13-22% [2] | [2] |
| Preclinical: STR/1N Mouse OA Model (Spontaneous) | 4200 ppm (mg/kg food), ad libitum | Significantly reduced OA joint damage; Urinary HP/LP collagen cross-links reduced by 84% [2] | [2] |
| Preclinical: Human PBMCs (LPS-stimulated) | Active metabolite (VRT-18858) | Inhibited IL-1β release (IC⁵⁰: 0.85 μM) [1] | [1] |
| Clinical: Phase I | N/A | Well tolerated; ~50% oral bioavailability [1] | [1] |
| Clinical: Phase II (RA) | 100 mg or 400 mg, orally, three times a day for 12 weeks | Well tolerated; dose-dependent improvement in ACR20 response rates [1] | [1] |
For researchers, here are the methodologies from key studies:
In Vivo Efficacy in Osteoarthritis Models [2]:
In Vitro IL-1β Inhibition Assay [1]:
Despite promising early results, this compound's clinical development was voluntarily suspended in November 2003 and later terminated [4] [1] [5].
This compound represents an important case study in drug development, demonstrating promising targeted mechanism that was ultimately halted by toxicity findings in preclinical animal models.
| Property | Description |
|---|---|
| Primary Target | Interleukin-1β converting enzyme (ICE/Caspase-1) [1] [2] |
| Ki (Enzymatic Assay) | 1.4 nM [1] [2] [3] |
| Main Biological Action | Inhibits production of pro-inflammatory cytokines IL-1β, IL-18, and IFN-γ [1] [2] |
| Therapeutic Indications (Research) | Osteoarthritis and Rheumatoid Arthritis [1] [2] [4] |
| Clinical Status | Phase II clinical trials voluntarily suspended [5] |
Pralnacasan is an orally bioavailable pro-drug that is converted to its active form in the body. Its mechanism involves the inhibition of caspase-1, which is a key enzyme in the formation of mature, active IL-1β and IL-18. These cytokines are potent drivers of inflammation, and their overproduction is implicated in the pathology of various autoimmune and inflammatory diseases [6] [5].
The diagram below illustrates the signaling pathway targeted by this compound.
This compound inhibits caspase-1 to block production of active IL-1β.
The table below summarizes key quantitative data from biochemical and preclinical studies.
| Data Category | Value / Result | Experimental Context |
|---|---|---|
| Cellular IC₅₀ | 120 nM (Inhibition of IL-1β production) | Human THP-1 monocytic cells treated with 1 µg/mL LPS for 4 hours [1] |
| In Vivo Efficacy (Dose) | 12.5 - 50 mg/kg | Oral gavage, twice daily for 6 weeks in collagenase-induced OA mouse model [1] [4] |
| In Vivo Efficacy (Result) | 13-22% reduction in OA histopathological score | Collagenase-induced OA mouse model & spontaneous OA in STR/1N mice [4] |
| Solubility (In Vitro) | ~220 mg/mL (~420.22 mM) | In DMSO [1] [2] |
| Molecular Weight | 523.54 g/mol | - [1] [2] [3] |
| CAS Number | 192755-52-5 | - [1] [2] [5] |
The following methodology is summarized from a key study that evaluated the efficacy of this compound in an osteoarthritis model [4].
1. Animal Model Induction:
2. Dosing Regimen:
3. Endpoint Analysis:
4. Reported Outcome:
This compound advanced to Phase II clinical trials for rheumatoid arthritis. However, in November 2003, the developers, Vertex Pharmaceuticals and Aventis Pharma, voluntarily suspended its clinical development [5].
The decision was based on results from a 9-month animal toxicity study, which detected liver abnormalities in animals treated with high doses of the drug. It is important to note that no similar liver toxicity had been observed in human trials at that time. The suspension was a precautionary measure to allow for further evaluation of the findings, and the program was not subsequently resumed [5].
Pralnacasan is a small molecule prodrug, which means it is metabolically converted in the body to its active form, RU 36384/VRT-18858 [1] [2]. The active drug is a potent, non-peptide inhibitor that selectively targets caspase-1 [3] [2].
The diagram below illustrates the core signaling pathway that this compound inhibits.
This compound inhibits caspase-1, preventing the maturation of IL-1β and IL-18.
The following tables summarize the quantitative findings from pivotal studies on this compound.
Table 1: In Vitro Potency and Pharmacokinetics of this compound's Active Metabolite (RU 36384/VRT-18858)
| Parameter | Value | Details / Conditions |
|---|---|---|
| Caspase-1 IC₅₀ | 1.3 nM | Demonstrates high potency for primary target [2]. |
| Caspase-8 IC₅₀ | 0.12 μM | Shows selectivity over this apoptotic caspase [2]. |
| Caspase-3 IC₅₀ | 2.3 mM | High selectivity over this apoptotic caspase [2]. |
| Cellular Activity (IL-1β inhibition) | IC₅₀ = 0.85 μM | In LPS-stimulated human PBMCs [2]. |
| Oral Bioavailability | ~40-60% (rodents) | Significant improvement from the prodrug (4%) [2]. |
Table 2: Efficacy of this compound in Preclinical In Vivo Models
| Disease Model | Species | Dosing Regimen | Key Results |
|---|---|---|---|
| Collagenase-Induced OA [1] [4] | Female Balb/c mice | 12.5, 25, 50 mg/kg (orally, twice daily) | Significant reduction in OA joint damage at 12.5 and 50 mg/kg (13-22% reduction vs. control). |
| Spontaneous OA [1] [4] | Male STR/1N mice | 0, 700, 4200 ppm (in food) | Significant reduction in OA at 4200 ppm. Urinary HP cross-links (joint damage marker) reduced by 59%. |
| Dextran Sulfate Sodium (DSS)-Induced Colitis [5] | Female BALB/c mice | 50 mg/kg (oral or intraperitoneal, twice daily) | Improved clinical score, reduced colon shortening, and suppressed Th1 T-cell activation. |
Table 3: Clinical Development Status and Key Findings
| Aspect | Details |
|---|---|
| Primary Indications | Rheumatoid Arthritis (RA) and Osteoarthritis (OA) [6] [3] [2]. |
| Clinical Phase | Phase II trials for RA [6] [2]. |
| Reported Efficacy | In a 12-week Phase II RA trial (285 patients), dose-dependent improvement was observed using ACR20 response rates [2]. |
| Status | Development Halted. Clinical trials were voluntarily suspended in 2003/2005 [6] [7] [2]. |
| Reason for Halt | A 9-month animal toxicity study revealed liver abnormalities at chronic high doses. No similar toxicity was reported in human trials at the time of suspension [7] [3] [2]. |
For researchers looking to validate or build upon this work, here are the methodologies from key studies.
Protocol 1: Assessing Efficacy in Murine Osteoarthritis Models This methodology was used to generate the data in [1] and [4].
Protocol 2: Assessing Efficacy in a Colitis Model This methodology is derived from [5].
The case of this compound offers several critical lessons for the development of anti-inflammatory therapeutics:
Pralnacasan is an orally bioavailable pro-drug that is rapidly converted to its active form, VRT-18858, a potent and selective non-peptide inhibitor of Interleukin-1β Converting Enzyme (ICE) [1] [2]. ICE, more commonly known as caspase-1, is a key enzyme in the inflammatory response [3].
Its primary mechanism is inhibiting the NLRP3 inflammasome signaling pathway. The diagram below illustrates how this compound targets this pathway.
This compound inhibits active caspase-1, preventing the maturation of IL-1β and IL-18 and subsequent inflammation.
By blocking caspase-1, this compound prevents the cleavage and activation of pro-inflammatory cytokines IL-1β and IL-18, which are pivotal initiators and sustainers of inflammatory processes in diseases like rheumatoid arthritis (RA) and osteoarthritis (OA) [1] [4].
This compound demonstrated efficacy in multiple animal models of inflammatory disease. The table below summarizes key quantitative findings from pivotal studies.
| Disease Model | Study Design | Key Results | Proposed Mechanism |
|---|
| Osteoarthritis (Mouse) Collagenase-induced [5] | Oral administration (12.5, 25, 50 mg/kg, twice daily) | Significant reduction in OA joint damage (by 13-22% at 12.5 & 50 mg/kg). | Inhibition of IL-1β activation, reducing cartilage degradation. | | Osteoarthritis (Mouse) Spontaneous (STR/1N mice) [5] | Diet admixture (0, 700, 4200 ppm) | Significant reduction in OA joint damage at high dose (4200 ppm). 59% reduction in urinary HP cross-links (joint damage marker). | Attenuation of structural joint damage and related biomarkers. | | Colitis (Mouse) Dextran Sulfate Sodium (DSS)-induced [6] | Intraperitoneal or Oral (12.5 or 50 mg/kg, twice daily) for 10 days | Improved clinical score, preserved colon length, and reduced histologic damage. Suppressed T-cell production of IFN-γ. | Reduction of Th1 T-cell activation and systemic inflammation. |
This compound advanced to Phase II clinical trials for the treatment of rheumatoid arthritis and osteoarthritis [1] [2].
The case of this compound highlights a common challenge in drug development: translating promising preclinical efficacy into a safe human therapeutic.
| Disease Model | Species/Sex | Dosing Regimen | Key Efficacy Findings | Reference |
|---|---|---|---|---|
| Knee Osteoarthritis (Collagenase-induced) | Female Balb/c mice | 12.5, 25, and 50 mg/kg, orally twice a day | Significant reduction in OA joint damage at 12.5 and 50 mg/kg doses (13-22% reduction) [1]. | [1] |
| Knee Osteoarthritis (Spontaneous in STR/1N mice) | Male STR/1N mice | 0, 700, and 4200 ppm (mg/kg food) ad libitum | Significant reduction in OA at high dose (4200 ppm). Urinary HP cross-links (joint damage indicator) reduced by 59%; HP/LP ratio reduced by 84% [1]. | [1] |
| Murine Colitis (Dextran Sulfate Sodium-induced) | Mice | 50 mg/kg, orally twice a day | Marked reduction of colitis severity and suppression of T-helper 1 cell activation [2]. | [2] |
| Brain Damage (Transient Ischemia) | Rats | 10 mg/kg, intravenously | Marked reduction in brain damage induced by transient ischemia [2]. | [2] |
Pralnacasan is a potent, non-peptide inhibitor of ICE (caspase-1). This enzyme is crucial for the activation of the pro-inflammatory cytokines IL-1β and IL-18 [3] [2]. By inhibiting caspase-1, this compound blocks the maturation and secretion of these cytokines, which are key drivers of inflammation in various diseases [1] [3].
The signaling pathway impacted by this compound and the workflow for its key preclinical validation are detailed below.
This compound inhibits caspase-1 to block IL-1β/IL-18 maturation [1] [3] [4].
General workflow for key preclinical experiments on this compound [1].
The core methodologies from the pivotal osteoarthritis studies are as follows [1]:
This compound has not been approved for medical use in any country [2]. In November 2003, the developers (Aventis and Vertex Pharmaceuticals) voluntarily suspended its Phase II clinical trials [2]. This decision was based on a long-term (9-month) animal toxicity study that found liver abnormalities in rodents treated with high doses of the drug [2]. It is important to note that no similar liver toxicity had been observed in human trials at that time [2].
This compound (VX-740) is a novel, potent, selective, and orally bioactive non-peptide inhibitor of caspase-1 (IL-1β converting enzyme) with a Kᵢ of 1.4 nM, demonstrating significant potential for the treatment of inflammatory conditions including rheumatoid arthritis and osteoarthritis [1] [2]. As a peptidomimetic compound, this compound represents an advancement over earlier peptide-based caspase inhibitors, which often suffered from poor pharmacological properties including inadequate stability, membrane permeability, and target specificity [2] [3]. This document provides comprehensive application notes and detailed experimental protocols for preparing this compound DMSO stock solutions, subsequent dilutions for in vitro assays, and assessment of its biological activity.
Table 1: Molecular properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 192755-52-5 |
| Molecular Formula | C₂₆H₂₉N₅O₇ |
| Molecular Weight | 523.54 g/mol |
| Appearance | White to off-white solid powder |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bond Count | 6 |
| Exact Mass | 523.207 g/mol |
| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years |
This compound is a complex heterocyclic compound with four defined stereocenters, contributing to its specific interaction with the caspase-1 active site [1]. The compound's structure includes both hydrogen bond donor and acceptor atoms, influencing its solubility profile and formulation requirements.
Table 2: Solubility profile of this compound
| Solvent System | Solubility | Concentration |
|---|---|---|
| Anhydrous DMSO | ~220 mg/mL | ~420.22 mM |
| Formulation 1 (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) | ≥5.5 mg/mL | ≥10.51 mM |
| Formulation 2 (10% DMSO + 90% [20% SBE-β-CD in Saline]) | ≥5.5 mg/mL | ≥10.51 mM |
| Formulation 3 (10% DMSO + 90% Corn Oil) | ≥5.5 mg/mL | ≥10.51 mM |
The high solubility in anhydrous DMSO makes it ideal for primary stock solution preparation [1]. For biological assays requiring aqueous conditions, the recommended co-solvent systems maintain this compound in solution while ensuring compatibility with cellular systems and minimizing solvent toxicity.
Materials Required:
Procedure:
Quality Control Notes:
For in vitro cellular assays:
For in vivo administration (based on published studies [1] [3]):
Background: this compound demonstrates highly potent inhibition of caspase-1 with an IC₅₀ of 1.3-2.0 nM and exceptional selectivity over caspase-3 and caspase-8 (micromolar range inhibition) [2]. This specificity profile makes it particularly valuable for studying inflammasome pathways without concurrent apoptotic effects.
Protocol (Adapted from published methods):
Reagent Preparation:
Inhibition Assay:
Data Analysis:
Background: this compound effectively inhibits processing of pro-inflammatory cytokines IL-1β and IL-18, and reduces IFN-γ production, thereby modulating inflammatory responses [1].
Protocol:
Chemical Stability:
Quality Control Recommendations:
The following diagram illustrates this compound's mechanism of action within the inflammatory signaling pathway:
Diagram 1: this compound inhibits caspase-1-mediated inflammatory signaling. This compound specifically targets active caspase-1, preventing processing of pro-IL-1β and pro-IL-18 into their mature, biologically active forms, thereby dampening the inflammatory response [1] [2] [3].
Table 3: Common issues and solutions in this compound stock preparation and use
| Problem | Potential Cause | Solution |
|---|---|---|
| Incomplete dissolution | Low-quality DMSO, water contamination | Use fresh, anhydrous DMSO; briefly warm to 37°C with vortexing |
| Precipitation in aqueous buffers | Rapid dilution, insufficient co-solvents | Dilute stock solution stepwise; use recommended co-solvent systems |
| Reduced biological activity | Degraded compound, improper storage | Verify storage conditions; minimize freeze-thaw cycles; check with reference assay |
| High background in cellular assays | DMSO cytotoxicity | Ensure final DMSO concentration ≤0.1%; include vehicle controls |
| Inconsistent results | Uneven thawing, pipetting errors | Thoroughly vortex solutions after thawing; calibrate pipettes regularly |
This compound remains a valuable research tool for investigating caspase-1-mediated inflammatory pathways despite its discontinued clinical development. Proper preparation of DMSO stock solutions at ~220 mg/mL (~420 mM) concentration, followed by appropriate dilution in recommended solvent systems, ensures maintenance of its potent and selective caspase-1 inhibitory activity. These detailed application notes provide researchers with standardized protocols for utilizing this compound effectively in in vitro and in vivo studies of inflammatory processes.
Pralnacasan (VX-740) is a potent, selective, and orally active pro-drug that is rapidly metabolized in the plasma to its active form, RU 36384/VRT-18858, a non-peptide inhibitor of Interleukin-1β Converting Enzyme (ICE or caspase-1) [1] [2]. By selectively inhibiting caspase-1, this compound blocks the proteolytic activation of key pro-inflammatory cytokines, including IL-1β and IL-18 [3] [4]. IL-1β is a major driver of osteoarthritis pathogenesis, as it stimulates the production of matrix-degrading enzymes like matrix metalloproteinases (MMPs) and ADAMTS from chondrocytes, leading to the breakdown of articular cartilage [5]. Therefore, this compound represented a promising disease-modifying approach aimed at the root inflammatory causes of OA.
The following diagram illustrates the core mechanism of this compound and the experimental workflow for its in vivo assessment.
This compound demonstrated significant efficacy in reducing joint damage in two distinct murine models of knee osteoarthritis, as summarized in the table below [1] [6].
Table 1: Efficacy Outcomes of this compound in Murine OA Models
| Experimental Model | Mouse Strain / Sex | Dosing Regimen | Key Efficacy Results |
|---|---|---|---|
| Collagenase-Induced OA | Female Balb/c mice | Oral gavage; 0, 12.5, 25, 50 mg/kg; twice daily for 6 weeks | Significant reduction in OA histopathological scores at 12.5 and 50 mg/kg (13-22% reduction). Well tolerated with no effect on animal weight [1]. |
| Spontaneous OA (STR/1N) | Male STR/1N mice | Dietary admixture; 0, 700, 4200 ppm (mg/kg food); ad libitum for 6 weeks | Significant reduction in OA histopathological scores at the high dose (4200 ppm). 59% reduction in urinary hydroxylysylpyridinoline (HP). 84% reduction in urinary HP/LP ratio [1]. |
This section provides detailed methodologies for key experiments, allowing for replication and adaptation.
This model induces joint instability through intra-articular enzyme injection [1].
This model utilizes a mouse strain that naturally develops OA, mimicking age-related disease progression [1].
This is a critical step for evaluating the protective effects of the compound on joint structure [1] [7].
In preclinical studies, this compound was generally well-tolerated with no significant adverse effects on animal weight reported [1]. The active metabolite, RU 36384/VRT-18858, showed favorable oral bioavailability, estimated at 40-60% in rodent models [2]. Despite its promising efficacy and pharmacokinetics, the clinical development of this compound was terminated in February 2005 due to liver toxicity concerns observed in long-term animal studies [8] [3] [2]. This highlights a significant hurdle in translating caspase inhibitors to clinical use and underscores the importance of thorough toxicological evaluation in drug development.
This compound served as a pioneering tool compound that validated caspase-1 inhibition as a viable mechanism for reducing joint damage in experimental OA. The detailed protocols provided here for inducing OA, administering the drug, and assessing structural and biomarker outcomes remain highly relevant. Researchers can utilize these application notes to:
The journey of this compound underscores the critical balance between efficacy and safety in pharmaceutical development, offering valuable lessons for future research into disease-modifying OA drugs.
This compound (VX-740) represents a first-generation selective caspase-1 inhibitor that has demonstrated significant promise in preclinical models of inflammatory bowel disease. As an orally bioavailable therapeutic candidate, it specifically targets the interleukin-1β converting enzyme (ICE/caspase-1), a key regulator in the inflammatory cascade implicated in the pathogenesis of colitis. The compound functions as a reversible covalent inhibitor that undergoes conversion to its active aldehyde form in vivo, exhibiting potent activity with an IC50 of 1.3 nM against caspase-1 while showing significantly lower affinity for apoptotic caspases-3 and -8 (IC50 values of 2.3 mM and 0.12 mM, respectively) [1]. This selectivity profile makes it particularly valuable for dissecting the specific contributions of caspase-1-dependent pathways in intestinal inflammation without broadly disrupting apoptotic processes essential for cellular homeostasis.
The pathophysiological relevance of this compound's mechanism of action is firmly established in the context of inflammatory bowel disease. Caspase-1 plays a central role in the activation of pro-inflammatory cytokines IL-1β and IL-18, both of which are significantly elevated in human IBD and contribute to the disruption of intestinal mucosal integrity, activation of adaptive immune responses, and amplification of local and systemic inflammation [1] [2]. Research demonstrates that genetic deficiency or pharmacological inhibition of caspase-1 confers protection against colitis in multiple murine models, establishing the therapeutic rationale for targeted intervention in this pathway [3] [2]. This compound has been shown to effectively reduce the clinical severity of colitis, suppress T helper 1 cell activation, and diminish production of interferon-γ (IFN-γ), illustrating its multimodal mechanisms in mitigating intestinal inflammation [2].
Table 1: Pharmacological Properties and Development Status of this compound
| Property Category | Specific Details |
|---|---|
| Chemical Description | Pyridazinodiazepine compound; reversible caspase-1 inhibitor prodrug [1] |
| Mechanism of Action | Selective inhibition of interleukin-1β converting enzyme (ICE/caspase-1); inhibits processing of pro-IL-1β and pro-IL-18 to active forms [1] |
| In Vitro Potency | Caspase-1 IC50: 1.3 nM; IL-1β inhibition in LPS-challenged PBMCs: IC50 0.85 μM [1] |
| Pharmacokinetics | Oral bioavailability: 40-60% in rodent models; approximately 50% in human Phase I trials [1] |
| Clinical Status | Phase II completed for rheumatoid arthritis; development halted in Phase III due to toxicological concerns [1] |
| Key Research Use | Mechanistic studies of caspase-1 involvement in inflammatory diseases; preclinical proof-of-concept for ICE inhibition [3] [1] [2] |
This compound is administered as a prodrug strategy that is hydrolyzed by plasma esterases to the active metabolite, which features an aldehyde functional group that covalently modifies the catalytic cysteine residue in the caspase-1 active site [1]. This molecular design enables potent and selective inhibition while maintaining favorable pharmacokinetic properties. The ethyl acetal prodrug (originally designated RU36384/VRT-18858) was specifically engineered to overcome limitations of the parent compound, resulting in significantly enhanced oral bioavailability from 4% to 40-60% in rodent models [1]. This optimized pharmacokinetic profile made this compound particularly suitable for chronic dosing regimens in preclinical colitis models, enabling robust assessment of therapeutic potential.
The developmental history of this compound provides important context for its current research applications. In Phase I clinical trials, the compound was well-tolerated and demonstrated approximately 50% oral bioavailability in humans [1]. A 12-week Phase II study in 285 patients with rheumatoid arthritis established evidence of efficacy, with dose-dependent improvements observed in ACR20 response rates [1]. However, advancement to Phase III trials for rheumatoid arthritis, osteoarthritis, and psoriasis was terminated in February 2005 due to significant toxicological concerns observed in non-human primate studies [1]. Despite this setback in clinical development, this compound remains an invaluable research tool for investigating caspase-1 biology in preclinical models, including murine colitis, where its effects are well-characterized and provide important insights into the therapeutic potential of more recently developed ICE inhibitors.
Table 2: Efficacy Outcomes of this compound in DSS-Induced Murine Colitis Models
| Parameter Assessed | Effect of this compound Treatment | Model Details | Citation |
|---|---|---|---|
| Clinical Disease Score | Significant reduction from days 6-10 (i.p.); significant reduction at days 8-9 (oral) | BALB/c mice, 3.5% DSS for 10 days | [2] |
| Colon Length | Prevention of DSS-induced shortening | C57BL/6 mice, DSS-induced colitis | [3] |
| Body Weight | Prevented DSS-induced weight loss | C57BL/6 mice, DSS-induced colitis | [3] |
| IL-18 Protein | Significant reduction in colonic expression | BALB/c mice, 3.5% DSS for 10 days | [2] |
| IFN-γ+ Lymphocytes | Reduced count in paraaortal lymph nodes | BALB/c mice, 3.5% DSS for 10 days | [2] |
| IFN-γ Synthesis | Significant suppression in stimulated splenocytes | BALB/c mice, 3.5% DSS for 10 days | [2] |
| IP-10 mRNA | Complete prevention of DSS-induced increase | C57BL/6 mice, DSS-induced colitis | [3] |
| TNF-α mRNA | No significant suppression | C57BL/6 mice, DSS-induced colitis | [3] |
The therapeutic efficacy of this compound has been rigorously evaluated in multiple dextran sulfate sodium (DSS)-induced colitis models across different mouse strains. In C57BL/6 mice, intraperitoneal administration of this compound (50 mg/kg twice daily) effectively prevented disease development as evidenced by maintained body weight, reduced occult blood and diarrhea, and prevention of colon shortening [3]. The disease-modifying effects were further confirmed in BALB/c mice, where both intraperitoneal and oral administration significantly improved clinical scores, with intraperitoneal administration demonstrating earlier onset of efficacy (day 6 versus day 8 for oral administration) [2]. This strain-independent activity underscores the fundamental role of caspase-1 in intestinal inflammation across genetic backgrounds and supports the broad relevance of this therapeutic target.
Beyond macroscopic disease parameters, this compound treatment demonstrated significant immunomodulatory effects on key inflammatory pathways. The compound significantly reduced colonic expression of IL-18 protein, consistent with its primary mechanism as an ICE inhibitor [2]. Furthermore, treatment resulted in decreased numbers of IFN-γ-positive lymphocytes in paraaortal lymph nodes and suppressed IFN-γ synthesis in stimulated splenocytes, indicating downstream effects on T helper 1 cell activation [2]. Interestingly, in C57BL/6 mice, this compound completely prevented the DSS-induced increase in IP-10 mRNA but did not significantly suppress TNF-α mRNA expression, revealing a selective immunomodulatory profile that distinguishes IL-18-mediated pathways from TNF-α-driven inflammation [3]. This differential cytokine regulation provides important insights for combination therapy approaches and patient stratification strategies.
Diagram 1: Experimental workflow for assessing this compound efficacy in DSS-induced colitis. DAI: Disease Activity Index.
The DSS-induced colitis model is widely utilized for assessing therapeutic efficacy of candidate compounds due to its reproducibility and relevance to human inflammatory bowel disease pathophysiology. To establish the model, dissolve dextran sulfate sodium (DSS, molecular weight 36-50 kDa) in drinking water at a concentration of 1-3.5% (w/v) based on desired disease severity [3] [2]. For C57BL/6 mice, a concentration of 1-2% DSS is typically sufficient to induce significant inflammation, while BALB/c mice may require higher concentrations (3.5%) [2]. Administer the DSS solution ad libitum for 7-10 days, with freshly prepared solution replaced every 2-3 days to ensure stability. Monitor mice daily for disease progression by tracking body weight, stool consistency (normal, loose, or diarrhea), and the presence of occult or gross blood in stools. Calculate a disease activity index (DAI) by scoring three parameters: weight loss (0: <1%, 1: 1-5%, 2: 5-10%, 3: 10-20%, 4: >20%), stool consistency (0: normal, 2: loose stool, 4: diarrhea), and bleeding (0: no blood, 2: presence, 4: gross blood) [4].
For This compound treatment, prepare a fresh solution daily in appropriate vehicle based on administration route. The established effective dose is 50 mg/kg administered twice daily via intraperitoneal injection or once daily for oral administration [3] [2]. Initiate treatment concurrently with DSS administration (day 0) for preventive protocols, or after disease establishment (day 3-5) for therapeutic intervention studies. For intraperitoneal administration, dissolve this compound in sterile saline or PBS with minimal organic solvent (e.g., <5% DMSO) to ensure compatibility with biological systems. For oral gavage, formulations may include 0.5-1% methylcellulose as a suspending agent. Include appropriate vehicle control groups to distinguish drug-specific effects from administration effects. Terminate experiments at predetermined endpoints (typically days 10-11), collect colon tissue for length measurement, and process for subsequent analyses including histology, mRNA extraction, and protein analysis [3].
Upon termination of the experiment, euthanize mice according to institutional animal care guidelines and immediately collect colon tissue for analysis. Carefully excise the entire colon from the cecum to the anal verge, measure length as an inverse indicator of inflammation severity, and divide into segments for various analyses. For histopathological assessment, preserve 0.5-1 cm segments from proximal, medial, and distal colon in 10% neutral buffered formalin for 24-48 hours, then process through graded ethanol series, embed in paraffin, section at 4-5 μm thickness, and stain with hematoxylin and eosin. Evaluate sections for epithelial damage, crypt architecture distortion, immune cell infiltration, and mucosal ulceration using a standardized scoring system (e.g., 0-4 for severity and extent) [3] [2].
For molecular analyses, snap-freeze colon segments in liquid nitrogen and store at -80°C until processing. Extract total RNA using commercial kits with DNase treatment to remove genomic DNA contamination. Perform real-time RT-PCR for target genes (e.g., IP-10, TNF-α) using validated primer sets and normalize expression to housekeeping genes (e.g., GAPDH, β-actin) [3]. For protein analysis, homogenize frozen tissue in appropriate lysis buffer containing protease inhibitors, quantify protein concentration, and perform ELISA for specific cytokines (IL-18, IL-12, TNF-α, IFN-γ) according to manufacturer protocols [3] [2]. For immune cell analysis, isolate lymphocytes from mesenteric lymph nodes or spleen, stimulate with PMA/ionomycin in the presence of brefeldin A for 4-6 hours, then perform intracellular staining for IFN-γ followed by flow cytometry to quantify cytokine-producing T cell populations [2].
Diagram 2: this compound mechanism of action through caspase-1 inhibition. ICE: Interleukin-1β Converting Enzyme.
The primary molecular target of this compound is caspase-1, also known as interleukin-1β converting enzyme (ICE), which plays a central role in the inflammasome pathway responsible for processing and activating the pro-inflammatory cytokines IL-1β and IL-18 [1]. In the context of colitis, various inflammatory triggers including DSS-induced epithelial damage, microbiota components, and cellular stress signals promote the assembly of inflammasome complexes, particularly the NLRP3 inflammasome, which serves as a platform for caspase-1 activation [5] [4]. Active caspase-1 then cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their biologically active forms that are secreted and initiate downstream inflammatory signaling cascades [1]. This pathway represents a critical amplification mechanism in intestinal inflammation, bridging innate immune recognition with adaptive immune activation.
This compound exerts its anti-inflammatory effects by selectively binding to the catalytic site of caspase-1, forming a reversible covalent adduct with the active site cysteine residue that prevents proteolytic processing of cytokine precursors [1]. The resulting suppression of mature IL-1β and IL-18 production has multifaceted consequences on the inflammatory cascade. IL-18 is particularly important in the colitis context due to its potency as an inducer of IFN-γ production from T cells and NK cells, thereby promoting T helper 1 polarization that characterizes many forms of IBD [2]. The observed reduction in IFN-γ-positive lymphocytes in paraaortal lymph nodes and suppressed IFN-γ synthesis in splenocytes from this compound-treated mice directly reflects this downstream immunomodulation [2]. Additionally, the complete prevention of DSS-induced IP-10 (CXCL10) mRNA expression, without significant effect on TNF-α mRNA, suggests that this compound specifically targets an IL-18-dependent chemokine axis rather than broadly suppressing all inflammatory mediators [3].
The experimental applications of this compound in murine colitis models extend beyond mere phenomenological observation to sophisticated mechanistic dissection of inflammatory pathways. As a well-characterized pharmacological tool, it enables researchers to interrogate the specific contribution of caspase-1-dependent processes in intestinal inflammation without the potential compensatory mechanisms that may complicate genetic knockout studies. The differential effects on various cytokine pathways—suppressing IL-18, IFN-γ, and IP-10 while sparing TNF-α—provide valuable insights for target validation and combination therapy strategies [3]. This selective immunomodulatory profile suggests that caspase-1 inhibition might complement existing anti-TNF approaches, potentially offering synergistic efficacy while mitigating limitations of single-pathway targeting.
From a translational perspective, this compound's developmental history offers important lessons for drug discovery in the IBD space. Although the compound advanced to Phase II clinical trials for rheumatoid arthritis with demonstrated efficacy and acceptable initial safety profile, the subsequent termination due to toxicological concerns in long-term animal studies highlights the challenges in clinical translation of ICE inhibitors [1]. Nevertheless, the compelling preclinical efficacy in colitis models validates caspase-1 as a therapeutically relevant target in IBD and supports continued investigation of next-generation inhibitors with potentially improved safety profiles. Furthermore, the distinctive cytokine modulation pattern observed with this compound suggests potential application in specific IBD endotypes characterized by dominant IL-18/IFN-γ/IP-10 signaling, aligning with emerging precision medicine approaches in inflammatory bowel disease.
While this compound demonstrates robust efficacy in DSS-induced colitis models, researchers should consider several methodological limitations when designing studies and interpreting results. The incomplete suppression of intestinal inflammation despite significant improvement in clinical and histological parameters suggests involvement of caspase-1-independent pathways in colitis pathogenesis [1]. This is further supported by the absence of TNF-α suppression following this compound treatment, indicating that multiple parallel inflammatory cascades contribute to disease progression [3]. Additionally, potential off-target effects cannot be entirely excluded, particularly at higher concentrations, though the compound's selectivity profile suggests these are minimal within the therapeutic dose range.
This compound remains a valuable research tool for investigating the role of caspase-1 in intestinal inflammation and validating the therapeutic potential of ICE inhibition for inflammatory bowel disease. The well-established protocols for its application in DSS-induced colitis models provide a robust framework for evaluating efficacy, while its selective mechanism of action enables precise dissection of specific inflammatory pathways. Despite its discontinued clinical development, the compound continues to generate important insights into IBD pathogenesis and contributes to the rational design of next-generation therapeutics targeting the inflammasome-cytokine axis. Researchers employing this compound in preclinical studies should adhere to the detailed protocols outlined herein while considering both the strengths and limitations of this pharmacological approach to ensure scientifically rigorous investigation of caspase-1 biology in intestinal inflammation.
The table below summarizes the core information about this compound relevant for researchers.
| Property | Description |
|---|---|
| Target | Interleukin-1β Converting Enzyme (ICE/Caspase-1) [1]. |
| Mechanism of Action | Potent, selective, reversible, and orally active inhibitor of Caspase-1. It is a peptidomimetic prodrug that is converted to its active form in the body [2] [3]. |
| Primary Effect | Inhibition of the proteolytic activation of pro-inflammatory cytokines IL-1β and IL-18 [3] [4]. |
| Reported Bioactivity (IC₅₀) | Caspase-1 inhibition with an IC₅₀ of 1.4 nM [1]. |
| Key In Vivo Model | Streptococcal Cell Wall (SCW)-induced arthritis in mice [4]. |
| Reported In Vivo Dosage | 100 mg/kg, administered orally [4]. |
This compound inhibits Caspase-1, a key enzyme in the inflammatory response. The following diagram illustrates this signaling pathway and the drug's site of action.
Although a detailed cell-based protocol is not available, one published study describes the use of this compound in an animal model of inflammation, which can inform the expected biological outcome in a cellular context [4].
This suggests that in a cell-based system, you should look for a significant reduction in the levels of active IL-1β and IL-18 upon pre-treatment with this compound following an inflammatory stimulus.
Based on the gathered information, here is a logical workflow and key considerations for designing your own experiments.
Cell Model Selection: The most relevant systems involve immune cells that express functional inflammasomes.
Key Experimental Parameters:
Read-Outs:
This compound's clinical development was voluntarily suspended by the companies involved. While it showed efficacy in Phase II trials for rheumatoid arthritis, a long-term animal toxicity study revealed liver abnormalities at high chronic doses [2] [5]. This is a critical point to note in any research application.
Pralnacasan (also known as VX-740) is an orally bioavailable pro-drug that is converted in the body to an active metabolite, which is a potent, non-peptide inhibitor of Interleukin-1β Converting Enzyme (ICE), more commonly known as caspase-1 [1].
The following diagram illustrates the molecular pathway targeted by this compound.
This protocol details a method to quantify this compound's inhibitory activity on caspase-1 using a fluorescent-based assay, adapted from methodologies developed for similar caspase-1 probes [5].
The table below summarizes critical parameters and validation steps for the caspase-1 inhibition assay.
| Parameter | Recommended Condition | Purpose & Notes |
|---|---|---|
| Substrate | Ac-YVAD-AFC (50-200 µM) | Caspase-1 specific sequence; cleaves to release fluorescent AFC [5]. |
| Enzyme Concentration | 1-10 nM | Must be titrated to ensure linear kinetics and signal-to-noise ratio >10. |
| Inhibitor Pre-incubation | 15-30 min | Essential for equilibrium with active site. |
| Reaction Temperature | 25°C or 37°C | Physiological temp (37°C) is standard. |
| DMSO Concentration | ≤1% (v/v) | Standard, but must be consistent to avoid solvent effects. |
| Z'-Factor | >0.5 | Validates assay robustness for high-throughput screening. |
| Control Inhibitor IC₅₀ | Ac-YVAD-CHO: ~1 nM | Validates assay performance with a known potent inhibitor. |
To evaluate this compound's functional effects in a more physiologically relevant system, you can employ a cellular model of inflammation, such as primary human chondrocytes treated with Tumor Necrosis Factor-alpha (TNF-α) to mimic an osteoarthritis (OA) environment [6].
The overall workflow for a typical cellular efficacy study is summarized below.
Pralnacasan is a synthetically derived small molecule with specific structural features that define its activity and pharmacokinetic profile.
This compound is an orally bioavailable prodrug whose active metabolite is VRT-018858 (also known as RU36384) [6] [4]. Its primary mechanism is the potent and selective inhibition of Interleukin-1β Converting Enzyme (ICE), more commonly known as caspase-1 [6] [5].
The diagram below illustrates the mechanism of action of this compound and its role in the inflammatory pathway:
| Caspase Enzyme | IC₅₀ Value | Selectivity Ratio (vs. Caspase-1) |
|---|---|---|
| Caspase-1 (ICE) | 1.3 nM | 1.0 |
| Caspase-8 | 0.12 μM | ~92-fold |
| Caspase-3 | 2.3 μM | ~1769-fold |
Source: [6]
By covalently modifying the catalytic cysteine residue at the active site of caspase-1, this compound prevents the cleavage and maturation of the key pro-inflammatory cytokines IL-1β and IL-18 [6]. This inhibition was confirmed in cellular models, where the active metabolite inhibited IL-1β release from LPS-challenged human peripheral blood mononuclear cells (PBMCs) with an IC₅₀ of 0.85 μM [6]. This action potentially suppresses the downstream inflammatory cascade, including the production of IFN-γ [5].
This compound was designed as an orally active prodrug to overcome the pharmacokinetic limitations of its active metabolite.
| Parameter | Value / Description | Notes |
|---|---|---|
| Administration | Oral | Ethyl acetal prodrug [6] |
| Bioavailability (%F) | ~50% (Human); 40-60% (Rodent) | Marked improvement over the non-prodrug form (4%) [6] |
| Metabolism | Converted to active metabolite VRT-018858 by plasma esterases [6] | The active metabolite contains an aldehyde acid group [6] |
| Dosing in Clinical Trials | 100 mg or 400 mg, three times a day | Dosed in a 12-week Phase II RA trial [6] |
This compound demonstrated efficacy in various animal models of inflammatory disease. The following provides a detailed protocol based on its evaluation in murine osteoarthritis models.
This protocol is adapted from the study by Rudolphi et al. (2003), which found that this compound significantly reduced joint damage scores by 13-22% [7] [8].
This compound advanced to mid-stage clinical trials but was ultimately discontinued.
This compound served as a pioneering molecule, validating caspase-1 as a therapeutic target for inflammatory diseases. Its well-characterized pharmacology and demonstrated efficacy in preclinical models provided a strong proof-of-concept. However, its clinical journey underscores the critical challenge of translating preclinical safety findings and the potential for species-specific toxicities. Research on this compound continues to be relevant for understanding ICE inhibition, but its development as a therapeutic agent remains halted.
This compound is a reversible, peptidomimetic caspase-1 inhibitor that was investigated as an oral prodrug for treating inflammatory conditions like rheumatoid arthritis and osteoarthritis [1]. It is metabolized in vivo by plasma esterases to its active form, which covalently modifies the catalytic cysteine residue at the caspase-1 active site, thereby inhibiting the processing and release of pro-inflammatory cytokines IL-1β and IL-18 [1].
While explicit degradation kinetic data for this compound was not available in the search results, the following general principles and methodologies for pharmaceutical stability testing can be applied.
For any new drug formulation, stability studies should be designed according to ICH guidelines. The table below summarizes the standard conditions used for long-term, intermediate, and accelerated stability testing [4].
| Study Type | Standard Conditions | Typical Minimum Duration | Purpose |
|---|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | To determine the proposed shelf life and recommended storage conditions. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | To serve as a bridge if accelerated conditions result in significant degradation. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To evaluate the effect of short-term excursions and project degradation pathways. |
A common approach for estimating shelf life involves comparing degradation rates at elevated temperatures. The following workflow outlines this method, which is particularly useful when the degradation kinetics do not strictly follow the Arrhenius equation [5].
Key Experimental Steps:
The following diagram illustrates the proposed mechanism of action of this compound as a prodrug and its role in the inflammasome signaling pathway.
This compound represents an early-generation therapeutic candidate that pioneered the concept of caspase-1 inhibition for the treatment of inflammatory conditions. As an orally bioavailable pro-drug, this compound is converted in vivo to its active metabolite (RU 36384/VRT-18858), which acts as a potent, non-peptide inhibitor of interleukin-1β converting enzyme (ICE), more commonly known as caspase-1. [1] This enzyme plays a critical role in the inflammatory cascade by regulating the production of key pro-inflammatory cytokines, including IL-1β and IL-18. [2] The therapeutic rationale for this compound development centered on its potential to curtail damaging inflammatory processes in chronic conditions such as rheumatoid arthritis (RA) and osteoarthritis (OA), with preclinical models demonstrating significant reduction in joint damage. [3] [4]
Despite promising efficacy results in multiple disease models, clinical development of this compound was voluntarily suspended in November 2003 when animal toxicity studies revealed liver abnormalities after nine-month exposure to high doses. [1] Although no similar liver toxicity had been observed in human trials at that point, this finding halted further clinical advancement and consequently limited the comprehensive tissue distribution studies typically conducted during later stages of drug development. The suspension of this compound's clinical program means that complete tissue distribution data in humans is unavailable, and existing information must be extrapolated from preclinical models and its pharmacological profile.
Table 1: Fundamental Pharmacological Characteristics of this compound
| Property Category | Specification |
|---|---|
| Chemical Description | Orally bioavailable pro-drug of a potent, non-peptide ICE inhibitor |
| Molecular Formula | C₂₆H₂₉N₅O₇ [1] |
| Average Molecular Weight | 523.5378 g/mol [1] |
| Mechanism of Action | Inhibition of interleukin-1β converting enzyme (ICE/caspase-1) [1] |
| Biological Consequences | Reduced production of IL-1β and IL-18; Attenuation of inflammatory signaling [2] |
| Therapeutic Indications | Rheumatoid arthritis, osteoarthritis (investigational) [1] [3] |
| Development Status | Clinical development suspended due to liver abnormalities in animal toxicity studies [1] |
This compound's mechanism of action centers on its selective inhibition of caspase-1, the enzyme responsible for proteolytic activation of pro-inflammatory cytokines IL-1β and IL-18. [2] The IL-1 family cytokines are pivotal initiators and sustainers of inflammatory processes, and their dysregulation is implicated in the pathogenesis of numerous autoimmune and degenerative conditions. By targeting the conversion of pro-IL-1β to its active form rather than the cytokine itself or its receptor, this compound represents a fundamentally different approach compared to other anti-cytokine therapies such as IL-1 receptor antagonists (e.g., Anakinra) or neutralizing antibodies. [2] The drug's oral bioavailability distinguished it from biological alternatives, offering potential convenience advantages, while its pro-drug design aimed to optimize absorption characteristics before conversion to the active metabolite responsible for therapeutic effects.
The pharmacological significance of caspase-1 inhibition extends beyond articular diseases, with research implications for conditions involving inflammasome activation and inappropriate IL-1 signaling. The suspension of this compound's development preceded the more comprehensive characterization of the NLRP3 inflammasome and its role in various sterile inflammatory conditions, though subsequent research with other caspase-1 inhibitors has validated this target's therapeutic relevance. [2] Recent studies continue to explore caspase-1 inhibition, with compounds like VX-765 (Belnacasan) being investigated in other disease contexts, though liver toxicity concerns similar to those observed with this compound have presented persistent challenges for this drug class. [2]
Table 2: Preclinical Efficacy and Toxicity Findings for this compound
| Study Model | Dosing Regimen | Key Efficacy Outcomes | Toxicity Observations |
|---|---|---|---|
| Collagenase-Induced OA (Female Balb/c Mice) | 12.5, 25, and 50 mg/kg twice daily by oral gavage | Significant reduction in OA joint damage at 12.5 and 50 mg/kg doses (13-22% improvement); Well tolerated with no weight loss or behavioral changes [3] [4] | No significant toxicity reported in short-term studies |
| Spontaneous OA (STR/1N Mice) | 0, 700, and 4200 ppm in food mixture ad libitum | Significant reduction in OA at high dose (4200 ppm); Urinary hydroxylysylpyridinoline reduced by 59%; HP/LP ratio significantly changed [3] [4] | No significant toxicity reported in short-term studies |
| 9-Month Animal Toxicity Study | High doses (unspecified) | Not applicable | Liver abnormalities observed, leading to clinical trial suspension [1] |
| Phase II Clinical Trials (Human) | Not fully disclosed | Not publicly reported | No liver toxicity reported in humans before trial suspension [1] |
The efficacy profile of this compound demonstrates consistent positive outcomes across multiple osteoarthritis models. In both collagenase-induced and spontaneous murine OA models, treatment resulted in significant reduction of joint damage, with histopathological improvements ranging from 13% to 22% compared to controls. [3] Particularly noteworthy are the biochemical markers of efficacy observed in the STR/1N mouse model, where high-dose this compound treatment reduced urinary levels of hydroxylysylpyridinoline (HP) by 59% and significantly altered the HP/LP ratio. [3] [4] These collagen cross-links serve as quantitative indicators of cartilage degradation, providing objective evidence of the drug's disease-modifying potential in osteoarthritis.
The toxicity findings present a complex picture where this compound demonstrated a favorable safety profile in initial short-term studies but revealed significant concerns in extended-duration, high-dose animal studies. The species-specific response is particularly important, with liver abnormalities manifesting in animal models but not observed in human subjects during clinical trials. [1] This discrepancy highlights potential differences in drug metabolism or species-specific toxicodynamics that complicate extrapolation between animal models and humans. The therapeutic window appears adequate based on efficacy studies, with effective doses ranging from 12.5-50 mg/kg in mice and no adverse effects reported at these levels during shorter treatment periods.
The collagenase-induced osteoarthritis model provides a reliable method for evaluating potential disease-modifying agents like this compound. The protocol begins with female Balb/c mice (8-12 weeks old) receiving intra-articular injections of bacterial collagenase (0.5-1.0 unit dissolved in sterile saline) into the right knee joint to initiate joint instability and subsequent osteoarthritic changes. [3] [4] Proper injection technique is critical, with the knee joint flexed at approximately 90° to facilitate accurate intra-articular delivery. Following collagenase administration, animals are randomly assigned to treatment groups, typically with 10-15 animals per group to ensure adequate statistical power.
The spontaneous osteoarthritis model utilizing STR/1N mice offers an alternative approach that more closely mimics the natural progression of human osteoarthritis without external induction. [3] [4] These mice naturally develop moderate to severe knee joint osteoarthritis primarily in the medial compartments, with histopathological features resembling human disease. In this model, this compound is typically administered through drug-food mixtures ad libitum at concentrations of 0, 700, and 4200 ppm (mg/kg food), allowing for continuous drug delivery without the stress of repeated gavage. For both models, treatment duration generally spans 6-8 weeks to adequately assess disease modification potential.
Terminal tissue collection represents a critical phase in evaluating drug efficacy and potential tissue distribution. Following the experimental period, animals are euthanized, and knee joints are carefully dissected and fixed in 4% paraformaldehyde for 48 hours. Subsequently, joints are decalcified in 10% EDTA for approximately 2 weeks, with the solution changed every 2-3 days to ensure complete decalcification. [3] Following standard processing, tissues are embedded in paraffin, and serial sagittal sections (5-7 μm thickness) are cut through the entire joint.
Histopathological scoring employs a semi-quantitative system evaluating multiple parameters of joint damage. The typical assessment includes:
The maximum combined score typically reaches 32 points, with higher scores indicating more severe joint damage. [3] Blinded evaluation is essential to minimize bias, with two independent observers scoring all sections. For urinary biomarker analysis, samples are collected at baseline, midpoint, and endpoint, with hydroxylysylpyridinoline (HP) and lysylpyridinoline (LP) quantified using high-performance liquid chromatography (HPLC) with fluorescence detection. [3] [4]
Figure 1: this compound Mechanism of Action Pathway - This diagram illustrates the conversion of this compound to its active metabolite and subsequent inhibition of caspase-1, preventing the cleavage and activation of pro-inflammatory cytokines IL-1β and IL-18, thereby reducing inflammation and joint damage.
Recent advances in targeted drug delivery present potential opportunities to address the toxicity challenges associated with this compound. Innovative approaches utilizing P-selectin conjugated liposomes have demonstrated remarkable efficiency in delivering therapeutic agents specifically to dying cells in damaged tissues. [5] The protocol begins with liposome preparation using a standardized kit (e.g., L4395 from Sigma-Aldrich) composed of egg yolk phosphatidylcholine, stearylamine, and cholesterol. Following agitation for 30 minutes, DSPE-PEG-NHS (MW 2000) is incorporated into the lipid mixture at a ratio of 14:4:2:1 (phosphatidylcholine:stearylamine:cholesterol:DSPE-PEG-NHS) and heated at 60°C for one hour to facilitate proper integration.
The conjugation process involves incubating the prepared liposomes with P-selectin protein (commercially available from R&D Systems, 737-PS) at a molar ratio optimized for surface coverage while maintaining protein functionality. [5] Unconjugated protein is removed through gel filtration chromatography or dialysis, with conjugation efficiency verified using protein quantification assays. For drug loading, this compound (or its active metabolite) is incorporated either during the liposome formation (passive loading) or after formation using remote loading techniques for enhanced encapsulation efficiency. The final formulation is characterized for size distribution (dynamic light scattering), zeta potential, drug content (HPLC), and in vitro release profile before in vivo evaluation.
The most significant limitation in this compound research remains the absence of comprehensive tissue distribution studies across multiple species, particularly following repeated dosing regimens. While the drug demonstrated oral bioavailability and achieved sufficient plasma concentrations to produce efficacy in preclinical models, detailed pharmacokinetic parameters such as volume of distribution, clearance, and half-life are not fully characterized in publicly available literature. [1] Furthermore, the distribution to specific tissues beyond the liver—including synovial tissue, cartilage, brain, and kidney—has not been systematically evaluated, creating substantial gaps in our understanding of its tissue penetration and potential sites of accumulation.
The species-specific hepatotoxicity observed with this compound presents both a limitation and an important research question. The mechanism underlying liver abnormalities in animal models after prolonged high-dose exposure remains incompletely elucidated, and it is unclear whether this represents a class effect of caspase-1 inhibitors or is specific to this compound's metabolic profile. [1] The contrast between animal toxicity findings and the absence of reported liver abnormalities in human trials further complicates interpretation, suggesting possible species differences in metabolism or the existence of a toxicity threshold not reached in human dosing. Additionally, while this compound has been studied primarily in osteoarthritis and rheumatoid arthritis models, its potential application in other conditions involving inflammasome activation (such as gout, diabetes complications, or neurodegenerative diseases) remains largely unexplored.
This compound represents a pioneering therapeutic candidate that successfully demonstrated the potential of caspase-1 inhibition as a viable approach for modulating inflammation in joint diseases. The compelling efficacy data from multiple osteoarthritis models, coupled with its convenient oral administration, positioned it as a promising disease-modifying agent before its development was suspended. [3] [4] The subsequent years have validated the importance of the IL-1 pathway in inflammatory diseases, with other therapeutic approaches targeting this pathway achieving clinical success, thereby reinforcing the scientific rationale underlying this compound's development.
Future research directions for compounds in this class should prioritize comprehensive tissue distribution studies utilizing advanced analytical methods such as whole-body autoradiography and mass spectrometry imaging to fully characterize biodistribution patterns. The integration of targeted delivery approaches, such as P-selectin conjugated liposomes that have demonstrated approximately 100-fold improvement in delivery efficiency to damaged tissues, could potentially mitigate toxicity concerns by reducing systemic exposure while maintaining therapeutic efficacy at the site of action. [5] Additionally, structural refinement of this compound's chemical scaffold may yield analogs with improved safety profiles while retaining potent caspase-1 inhibition. As our understanding of inflammasome biology continues to evolve, particularly in non-articular conditions, the fundamental approach pioneered by this compound may yet find therapeutic application through next-generation compounds with optimized pharmacological properties.
The phase II clinical trials for Pralnacasan were voluntarily suspended in November 2003 by Aventis Pharma and Vertex Pharmaceuticals. This decision was based on results from a long-term animal toxicity study [1].
The table below summarizes the key reasons for the suspension:
| Aspect | Details |
|---|---|
| Official Reason | Liver abnormalities (hepatotoxicity) in an animal model after chronic, high-dose exposure [1]. |
| Study Findings | A 9-month animal toxicity trial demonstrated signs of liver toxicity at high doses of this compound [1] [2]. |
| Human Trial Data | No similar liver toxicity had been observed in human trials to that date. The suspension was a precautionary measure to evaluate the animal findings before proceeding [1]. |
| Drug Status | Development was suspended and has not been resumed, making it a discontinued drug candidate [1]. |
This compound is an orally bioavailable pro-drug that, once converted to its active form, is a potent and selective inhibitor of the Interleukin-1β Converting Enzyme (ICE), also known as caspase-1 [1].
Diagram: this compound's Role in the Inflammasome Signaling Pathway. The drug targets and inhibits active Caspase-1 (ICE), preventing the maturation of IL-1β and the subsequent inflammatory response [1] [4].
For researchers investigating similar compounds, here are key methodologies and pathways relevant to assessing ICE inhibitors:
Diagram: Key Experimental Milestones in Drug Development. The flowchart outlines a generalized preclinical to clinical development pathway, highlighting where safety assessment (which identified the hepatotoxicity for this compound) typically occurs [1].
The table below summarizes the key information on this compound's toxicity profile from the search results.
| Aspect | Description |
|---|---|
| General Finding | Liver toxicity (hepatotoxicity) identified in animal studies [1] [2] [3]. |
| Study Details | A 9-month animal toxicity study revealed liver abnormalities after long-term exposure to high doses [2]. |
| Clinical Impact | Phase II and III clinical trials for rheumatoid arthritis, osteoarthritis, and psoriasis were voluntarily suspended in 2005 due to these toxicological concerns [1] [2]. |
| Human vs. Animal Data | As of the trial suspension, no similar liver toxicity had been observed in human trials, but development was halted pending evaluation of the animal data [2]. |
Understanding the potential mechanisms behind this toxicity can guide your experimental design.
Based on the available information, here are key considerations for your experiments.
Q: What is the most critical safety concern when working with this compound in vivo?
Q: Has the liver toxicity been observed in humans?
The following diagram outlines a logical workflow for assessing this compound-induced hepatotoxicity in a preclinical setting.
The search results confirm that no established clinical or experimental protocol exists for managing or reversing this compound's high-dose toxicity. Your research could make a significant contribution by focusing on:
The table below summarizes the core information on this compound, crucial for understanding its profile and the context of its development halt.
| Attribute | Description |
|---|---|
| Mechanism of Action | Orally bioavailable, reversible caspase-1 (ICE) inhibitor. Reduces production of active IL-1β and IL-18 [1] [2] [3]. |
| Pro-drug & Active Metabolite | Ethyl acetal pro-drug of the active metabolite RU 36384/VRT-18858 [1] [4]. |
| Key Reason for Suspension | Long-term (9-month) animal toxicity study showed liver abnormalities at high doses [2]. |
| Last Development Phase | Phase II (for RA, OA, Psoriasis). Development was suspended in 2005 and never officially resumed [1] [5]. |
The suspension of this compound highlights a classic toxicology problem that emerged only after prolonged exposure, which was not captured in shorter initial trials [2]. This underscores that the therapeutic window is not just about immediate efficacy and safety, but also about long-term tolerability. When designing new analogs, it is critical to:
Preclinical models demonstrated this compound's efficacy in reducing joint damage. The protocol for a collagenase-induced model is outlined below [4].
Objective: To assess the efficacy of an ICE inhibitor in reducing joint damage in a murine model of osteoarthritis.
While full human PK data is not public, key parameters can be inferred from successful phases of development:
The following diagrams illustrate this compound's mechanism of action and its clinical development journey, highlighting the point of failure.
Given that this compound's development is halted, your research should focus on learning from its journey and exploring alternatives.
The table below summarizes the key stability challenges and general handling recommendations for Pralnacasan based on current literature.
| Aspect | Description & Recommendations |
|---|---|
| Primary Stability Concern | The aldehyde warhead (VRT-043198) is chemically reactive and can be prone to oxidation and nucleophilic attack, potentially leading to achiral and chiral instability in solution [1]. |
| Solubility & Stock Preparation | Soluble in DMSO (220 mg/mL or 420.22 mM) [2]. Prepare stock solutions fresh when possible. If storage is necessary, -80°C is preferred [2]. |
| General Handling | Use anhydrous solvents and inert (nitrogen) atmosphere for air/moisture-sensitive reactions [3]. Aliquot stock solutions to minimize freeze-thaw cycles [2]. |
You can adapt this general workflow to empirically determine the stability of this compound under your specific experimental conditions.
Procedure Details:
The table below summarizes the dosing regimens and key findings from a foundational study that investigated the effects of pralnacasan in two different mouse models of osteoarthritis [1] [2] [3].
| Model | Mouse Strain / Sex | Administration Method | Dose Levels | Treatment Duration | Key Efficacy Findings |
|---|---|---|---|---|---|
| Collagenase-Induced OA | Female Balb/c | Oral gavage | 0, 12.5, 25, 50 mg/kg (twice a day) | Not explicitly stated (inferred to be several weeks) | Significant reduction in joint damage at 12.5 and 50 mg/kg [1]. |
| Spontaneous OA (STR/1N) | Male STR/1N | Drug-food mixture ad libitum | 0, 700, 4200 ppm (mg/kg food) | 6 weeks | Significant reduction in joint damage and urinary collagen cross-links at the 4200 ppm dose [1]. |
Here are the detailed methodologies for the key experiments cited in the table above.
Objective: To evaluate the effect of this compound on joint damage in a collagenase-induced model of knee osteoarthritis [1] [2].
Objective: To evaluate the effect of this compound on the progression of spontaneously developing osteoarthritis [1] [2].
The following diagram illustrates the hypothesized mechanism of this compound and the general workflow for its evaluation in these animal models.
It is crucial for researchers to be aware that the clinical development of this compound was voluntarily suspended. A long-term animal toxicity study (9 months) revealed liver abnormalities at high doses [4] [5] [6]. No similar toxicity was reported in the short-term studies detailed above, but this finding underscores the importance of thorough toxicological evaluation in experimental planning.
This compound is a potent, selective, and orally active inhibitor of interleukin-1β converting enzyme (ICE), more commonly known as caspase-1 [1] [2]. It functions as a prodrug; its active metabolite is VRT-018858 (also referred to as RU36384) [3] [2]. This active form covalently modifies the catalytic cysteine residue in the caspase-1 active site, leading to reversible inhibition and subsequent suppression of the pro-inflammatory cytokines IL-1β and IL-18 [2].
The table below summarizes its core biochemical and pharmacokinetic profile:
| Property | Specification / Value |
|---|---|
| CAS Number | 192755-52-5 [1] |
| Molecular Formula | C₂₆H₂₉N₅O₇ [1] |
| Molecular Weight | 523.54 g/mol [1] |
| Primary Target | Caspase-1 (ICE) [1] |
| Ki for Caspase-1 | 1.4 nM [1] |
| IC₅₀ (Cell-based) | 120 nM (inhibition of LPS-induced IL-1β in THP-1 cells) [1] |
| Prodrug | Yes [2] |
| Active Metabolite | VRT-018858 [3] [2] |
| Oral Bioavailability | ~50% (Phase I Clinical Trial) [2] |
| Therapeutic Indications | Rheumatoid Arthritis, Osteoarthritis (Investigational) [4] [2] |
| Development Status | Clinical development halted due to liver toxicity concerns in animal models [4] [5] |
For researchers conducting in vitro and in vivo experiments, the following data and methodologies from the literature can serve as a reference.
1. In Vitro Cell-Based Assay This protocol measures the compound's ability to inhibit IL-1β production in a cellular context.
2. In Vivo Efficacy Model This model evaluates the anti-inflammatory and protective effects of this compound in a disease context.
The following table addresses common experimental and developmental challenges associated with this compound.
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Lack of Efficacy in Cellular Assay | The prodrug this compound is not being efficiently converted to the active metabolite (VRT-018858) in the specific cell system. | Consider using the active metabolite VRT-018858 directly if available. Alternatively, pre-incubate the prodrug with liver microsomes or serum (containing esterases) and then apply the activated mixture to the cells. |
| Off-target Effects / Lack of Specificity | Inhibition of other cysteine proteases due to structural similarities. | Profile the compound against a panel of caspases (e.g., caspase-3, -8) to confirm selectivity [2]. The active metabolite VRT-018858 shows high selectivity for caspase-1 over caspase-3 and -8 [2]. |
| Cytotoxicity Observed | High concentration of compound or solvent (DMSO) toxicity. | Ensure final DMSO concentration is kept low (typically <0.1%). Perform a dose-response curve to determine the IC₅₀ for efficacy versus cytotoxicity. |
| Clinical Development Halt | Liver toxicity identified in long-term animal studies [4] [5]. | Note: This is a known, compound-specific liability. For research purposes, closely monitor liver enzyme markers (e.g., ALT, AST) in any in vivo studies. |
The following diagram illustrates the prodrug activation of this compound and its primary mechanism of action.
The table below summarizes the key safety and development status information for Pralnacasan.
| Aspect | Findings and Status |
|---|---|
| Overall Development Status | Clinical trials were voluntarily suspended/terminated [1] [2] [3]. |
| Primary Long-Term Safety Concern | Liver toxicity (hepatic abnormalities) [1] [2] [3]. |
| Nature of Toxicity Evidence | Observed in a 9-month chronic animal toxicity study at high doses; not seen in human trials to that point [2] [3]. |
| Relevant Clinical Trials | Phase II trials for Rheumatoid Arthritis (RA) and Osteoarthritis (OA); progressed to Phase III for RA, OA, and psoriasis before termination [1] [3]. |
This compound is an orally bioavailable, reversible caspase-1 inhibitor [1] [3]. Caspase-1, also known as Interleukin-1β converting enzyme (ICE), plays a critical role in the inflammatory response by activating cytokines IL-1β and IL-18 [1] [4] [3]. By inhibiting this enzyme, this compound aims to reduce damaging inflammatory processes.
The diagram below illustrates the signaling pathway targeted by this compound and the point of its inhibitory action.
Q: What was the specific nature of the liver toxicity observed in animal models? While the search results do not provide explicit histopathological details, they indicate that the liver abnormalities were detected during a 9-month chronic toxicity study in animals, which involved administering high doses of the drug [2] [3]. The findings were significant enough to warrant a halt in development for further evaluation.
Q: Are there any caspase-1 inhibitors that have advanced further than this compound? Yes, other compounds have been developed. VX-765 (Belnacasan), a related caspase-1 inhibitor, was found to be more potent than this compound in preclinical studies [1] [3]. However, its clinical development was also terminated due to liver toxicity concerns [3]. Currently, no caspase inhibitor has been approved for clinical use, highlighting the challenges in targeting this pathway [3].
Q: For which diseases was this compound considered a promising therapeutic? Prior to its termination, this compound was investigated primarily for chronic inflammatory conditions, including:
This compound is a caspase-1 inhibitor that was investigated for the treatment of rheumatoid arthritis and osteoarthritis [1]. Its clinical development was interrupted due to safety concerns, specifically liver toxicity observed in animal models at high doses [2] [1].
A primary challenge in developing caspase inhibitors like this compound is the gap between treatment effects in animal studies and human clinical trials [2]. Species differences in drug metabolism are a critical factor that can contribute to this problem, potentially leading to unforeseen toxicity or inadequate efficacy in humans.
Since specific metabolic data for this compound is not available in the search results, here are established methodologies you can recommend to researchers for investigating these differences.
The following table addresses potential issues a researcher might face.
| Scenario | Possible Cause | Recommended Action |
|---|---|---|
| Unexpected toxicity in one species during preclinical testing. | Species-specific metabolite formation (toxic metabolite). | Identify and profile metabolites in the affected species versus others. |
| Large discrepancy in drug exposure between species. | Differences in metabolic clearance or protein binding. | Compare in vitro intrinsic clearance from hepatocyte assays and determine fraction unbound in plasma. |
| Lack of efficacy in human trials despite positive animal data. | Inadequate human drug exposure due to faster metabolism; or, irrelevant pathway in human disease. | Re-evaluate human pharmacokinetic data and disease pathway relevance. |
The diagram below illustrates the core biological pathway through which this compound exerts its action.
Caspase-1 (Interleukin-1β Converting Enzyme, or ICE) is a key enzyme in the inflammatory response. It activates the pro-inflammatory cytokines IL-1β and IL-18, which are central to numerous autoimmune and inflammatory diseases [1] [2]. Inhibiting caspase-1 is a sought-after strategy for therapeutic intervention in conditions like rheumatoid arthritis, osteoarthritis, inflammatory bowel disease, and sepsis [1].
Caspase-1 inhibitors are generally classified as peptide-based, peptidomimetic, or non-peptidic compounds [3]. The table below summarizes the core features of the key inhibitors discussed in this guide.
| Inhibitor Name | Drug Type / Class | Primary Mechanism of Action | Highest Phase / Status |
|---|---|---|---|
| Pralnacasan (VX-740) [4] [5] | Peptidomimetic, prodrug [5] | Reversible covalent inhibitor of caspase-1 [1] [3] | Phase 2 (Discontinued) [4] |
| VX-765 (Belnacasan) [1] [3] | Peptidomimetic | Reversible covalent inhibitor of caspase-1 [1] [3] | Phase 2 (Discontinued) [3] |
| IDN-6556 (Emricasan) [1] [3] | Peptidomimetic | Irreversible pan-caspase inhibitor [1] [3] | Phase 2 (Development terminated) [3] |
| ML132 (NCGC-00183434) [1] | Small molecule probe | Potent and selective covalent caspase-1 inhibitor [1] | Preclinical (Research probe) [1] |
This section provides a detailed, data-driven comparison of the pharmacological and clinical profiles of these caspase-1 inhibitors.
The table below consolidates key experimental data for a direct comparison of the inhibitors' potency and selectivity.
| Inhibitor Name | Potency (IC50 / Ki) | Selectivity Profile | Key Experimental Evidence |
|---|---|---|---|
| This compound | Ki ~1 nM [1] | Good reported selectivity [1] | In vivo efficacy in DSS-colitis and osteoarthritis models [6] [5]. |
| VX-765 | Not fully specified (more potent than this compound) [3] | Good reported selectivity [1] | Based on optimized scaffold of this compound prodrug [1]. |
| IDN-6556 | Not fully specified | Pan-caspase inhibitor (lower selectivity) [3] | Developed for liver diseases; irreversible binder [1] [3]. |
| ML132 | IC50 = 0.023 nM [1] | >1000-fold selective for caspase-1 over 9 other caspases [1] | Biochemical assay against caspase panel; unique selectivity pattern [1]. |
To contextualize the data above, here is a standard biochemical assay protocol used to determine the potency (IC50) and selectivity of these inhibitors, as detailed in NIH probe reports [1].
Objective: To measure the inhibitory activity of a compound against caspase-1 and related caspases in a purified enzyme system.
Key Reagents:
Workflow: The following diagram outlines the key steps in the biochemical assay for evaluating caspase-1 inhibitors.
Data Analysis:
This compound was a pioneering, orally active caspase-1 inhibitor that demonstrated clear proof-of-concept in animal models and early human trials. Its main differentiator was its reversible mechanism and prodrug design. However, it, along with other candidates in its class, was ultimately discontinued due to toxicity concerns.
Future efforts in this field are likely to focus on developing inhibitors with improved selectivity profiles (like ML132) to minimize off-target effects, and novel chemical scaffolds that avoid the toxicities associated with earlier peptidomimetic compounds. A deeper understanding of the non-apoptotic roles of caspases will also be crucial for designing safer therapeutic strategies [3].
The table below summarizes the available efficacy data for Pralnacasan and other common RA treatment classes. It's important to note that the data for this compound is from animal models, while the data for other therapies is from human clinical trials.
| Therapy | Class / Mechanism | Reported Efficacy (Trial Model) | Clinical Status |
|---|---|---|---|
| This compound (VX-740) | Caspase-1 Inhibitor [1] | Reduced joint damage by 13-22% in mouse models of osteoarthritis [2] [3]. | Development discontinued due to liver toxicity in animal models [1] [4]. |
| Methotrexate | Antimetabolite, DHFR inhibitor [5] | First-line therapy; significantly more patients achieve ACR50 response vs. placebo [5]. | Approved and widely used [5]. |
| TNF-α Inhibitors (e.g., Infliximab, Etanercept) | Monoclonal Antibody / Fc-fusion protein [6] | Infliximab + MTX: Highest efficacy (ACR50 OR: 10.53) [6]. Etanercept + MTX: High efficacy & safety (ACR50 OR: 5.88) [6]. | Approved [6]. | | IL-1 Inhibitors (e.g., Anakinra) | Recombinant IL-1 receptor antagonist [7] | Modest efficacy; 43% ACR20 response vs. 27% for placebo at 150 mg/day [7]. ACR50 responses were low [8]. | Approved, but not first-line due to modest efficacy [7] [8]. | | IL-1 Receptor Blockers (e.g., AMG 108) | Monoclonal Antibody to IL-1R [8] | Modest efficacy; 40.4% ACR20 response (250 mg) vs. 29.1% for placebo [8]. | Development for RA not pursued [8]. |
The primary evidence for this compound's potential efficacy comes from pre-clinical studies. Here are the methodologies from key experiments:
This compound is an orally bioavailable prodrug that is converted to an active metabolite (RU 36384/VRT-18858), which is a potent and selective caspase-1 inhibitor [2] [4].
Caspase-1, also known as Interleukin-1β converting enzyme (ICE), plays a critical role in inflammation. The diagram below illustrates its position in the inflammatory pathway and how this compound and other drugs act.
The clinical failure of this compound and the modest efficacy of other IL-1 blockers like Anakinra and AMG 108 in RA suggest that inhibiting the IL-1 pathway alone may be insufficient to control the complex and multifaceted inflammation in RA, which involves other potent cytokines like TNF-α and IL-6 [8]. TNF-α inhibitors, which target a more central cytokine in the RA inflammatory cascade, have consistently demonstrated stronger clinical efficacy [6].
For researchers, this underscores the importance of investigating caspase-1 inhibition in diseases where IL-1 is a more dominant driver, such as certain autoinflammatory syndromes, and the continued need for therapies with improved safety profiles.
| Feature | Description |
|---|---|
| Primary Target | Caspase-1 (ICE, Interleukin-1β Converting Enzyme) [1] [2] [3] |
| Inhibition Mechanism | Reversible, active-site covalent modification [1] [3] |
| Drug Type | Peptidomimetic inhibitor / orally bioavailable prodrug [1] [3] |
| Therapeutic Application | Researched for Rheumatoid Arthritis, Osteoarthritis, and other inflammatory diseases [1] [2] |
| Clinical Status | Clinical trials terminated (preclinical efficacy in animal models, but liver toxicity in animal studies) [1] |
The following table places this compound in context with other caspase inhibitors that have reached clinical evaluation.
| Inhibitor Name | Primary Target | Mechanism | Reported Selectivity | Clinical Status & Key Notes |
|---|---|---|---|---|
| This compound (VX-740) | Caspase-1 [1] [2] [3] | Reversible [1] [3] | Selective for caspase-1 [3] | Trials terminated due to liver toxicity in animal models [1]. |
| VX-765 (Belnacasan) | Caspase-1 [4] [1] [3] | Reversible (prodrug for aldehyde VRT-043198) [1] [3] | Potent and selective for caspase-1 [4] | Clinical trials terminated due to liver toxicity [1]. |
| Emricasan (IDN-6556) | Pan-caspase [1] | Irreversible [1] | Broad-spectrum (anti-apoptotic) [1] | Clinical development terminated; side effects with extended treatment [1]. |
| ML132 | Caspase-1 [4] | Covalent [4] | >1000-fold selective for caspase-1 over 9 other caspases [4] | A research probe, not a drug; demonstrates high potency (IC50 0.023 nM) [4]. |
Understanding the experimental data behind these profiles is crucial for your comparison guide.
The diagram below visualizes the pathway of caspase-1 activation and a generalized workflow for profiling an inhibitor's activity.
The table below summarizes the core characteristics of both compounds for a direct comparison.
| Feature | Pralnacasan (VX-740) | VX-765 (Belnacasan) |
|---|---|---|
| Drug Type | Orally bioavailable prodrug [1] | Orally bioavailable prodrug [2] |
| Active Metabolite | Information not specific in sources | VRT-043198 (aldehyde form) [2] |
| Primary Target | Caspase-1 (ICE) [1] | Caspase-1 (ICE) [2] |
| Mechanism of Action | Reversible, covalent inhibition of caspase-1 active site [3] | Reversible, covalent inhibition of caspase-1 active site [3] [2] |
| Reported Caspase-1 IC₅₀ | ~1.3 nM [3] | ~0.8 nM (prodrug); VRT-043198 IC₅₀ = 11.5 nM [3] [2] |
| Reported Cellular IC₅₀ (IL-1β release) | 0.85 μM (human PBMCs) [3] | 0.47 μM (human PBMCs) [3] |
| Key Clinical Indications (Trials) | Rheumatoid Arthritis, Osteoarthritis [3] [1] | Psoriasis, Epilepsy [3] [4] |
| Highest Clinical Phase | Phase II (Clinical development suspended) [3] [1] | Phase II (No recent updates) [3] |
| Primary Reason for Halt | Liver abnormalities in long-term animal toxicity studies [1] | No recent updates on development [3] |
For research replication and validation, here is a summary of key experimental methodologies and findings from the literature.
The core protocol for assessing caspase-1 inhibition potency is similar across studies [5] [2].
These assays evaluate a compound's ability to inhibit IL-1β production in a more physiologically relevant system.
Both inhibitors have shown efficacy in various animal models of inflammation.
Both this compound and VX-765 are prodrugs designed to inhibit caspase-1, a key enzyme in the inflammasome pathway that drives inflammation.
Diagram Title: Caspase-1 Inhibition by VX-765 and this compound
The pathway illustrates that both prodrugs are converted to active metabolites which reversibly and covalently bind to the catalytic cysteine of caspase-1, preventing the processing and release of pro-inflammatory cytokines IL-1β and IL-18 [3] [2].
| Inhibitor | Primary Target | Development Status (as of 2005-2006) | Reason for Halt | Key Experimental Findings on Toxicity |
|---|---|---|---|---|
| This compound (VX-740) | Caspase-1 | Phase II/III trials voluntarily suspended in 2003/2005 [1] [2] [3] | Liver toxicity in a 9-month animal model (chronic high doses) [1] [2] [3] | Liver abnormalities in animal models; no similar toxicity seen in human trials up to that point [3]. |
| VX-765 (Belnacasan) | Caspase-1 | Phase IIa trials completed; no recent updates on development [1] [2] | Liver toxicity concerns [2] | Clinical trials were terminated due to liver toxicity [2]. |
The table above summarizes the outcomes. The following details provide deeper insight into the experimental protocols and context from the scientific literature.
this compound (VX-740) Toxicity Profile: The most specific information available indicates that the decision to suspend development was based on results from a 9-month animal toxicity trial. This study showed liver abnormalities in animals after chronic exposure to high doses of this compound [1] [3]. It is important to note that at the time of the suspension in 2003, no similar liver toxicity had been observed in human clinical trials [3]. The compound had previously demonstrated a good safety profile in Phase I trials and a 12-week Phase II trial in rheumatoid arthritis patients [1].
VX-765 (Belnacasan) Toxicity Profile: VX-765, considered more potent than this compound [1], ultimately faced the same hurdle. A 2021 review confirms that clinical trials for VX-765 were also terminated because of liver toxicity [2]. This suggests a potential class-related concern for this series of caspase-1 inhibitors, though the exact mechanism remains undisclosed in the available literature.
While the specific methodologies of the toxicology studies that halted development are not detailed in the available search results, the following provides an example of a typical in vivo efficacy study for this compound, which would precede long-term toxicological evaluation.
1. Protocol: Efficacy of this compound in Murine Osteoarthritis Models [4]
2. Protocol: Efficacy of this compound in Murine Colitis Model [5]
The following diagram illustrates the therapeutic rationale behind caspase-1 inhibitors and the challenge of liver toxicity that emerged in development.
The search results indicate that liver toxicity was a major stumbling block for this class of drugs, but the precise biological mechanism behind this off-target effect remains unclear from the available literature. A 2021 review notes that this is a common challenge, where caspase inhibitors have faced issues of inadequate efficacy or adverse safety profiles, often due to poor target specificity [2].
| Inhibitor Name | Primary Target | Key Efficacy Findings (Preclinical/Clinical) | Clinical Status & Rationale |
|---|
| Pralnacasan (VX-740) | Caspase-1 [1] [2] | • Osteoarthritis (OA): Significantly reduced joint damage in two murine models (13-22% reduction) [2]. • Rheumatoid Arthritis (RA): In a 12-week Phase II trial (n=285), it showed significant anti-inflammatory effects and was well-tolerated [1]. • Metabolic Disease: Improved insulin sensitivity and adipocyte function in obese mice [3]. | Development discontinued due to liver toxicity observed in long-term animal studies, despite no adverse effects in human trials [1] [4]. | | VX-765 (Belnacasan) | Caspase-1 [1] [4] | • Inflammatory Diseases: More potent than this compound in preclinical models; showed efficacy in psoriasis in a Phase II trial [1] [4]. | Development discontinued for inflammatory diseases (also due to liver toxicity); remains in clinical development for epilepsy [1] [4]. | | Emricasan (IDN-6556) | Pan-caspase [1] [4] | • Liver Disease: Ameliorated liver fibrosis and reduced hepatocyte apoptosis; showed efficacy in chronic HCV patients in clinical trials [1]. | Development for some liver indications discontinued; an IV formulation is being developed for use in liver transplantation [1] [4]. | | Anakinra (Kineret) | IL-1 Receptor (downstream of Caspase-1) [5] | • Rheumatoid Arthritis (RA): A recombinant IL-1 receptor antagonist. Shown to be efficacious in RA, though improvements were relatively modest compared to other biologics [5]. | Approved for clinical use (RA and other autoinflammatory diseases). Common side effect is injection site reactions [5]. |
For a rigorous comparison, here are the key experimental protocols from the cited studies on this compound.
The following diagram illustrates the inflammatory signaling pathway that this compound targets, which is central to its mechanism of action in conditions like OA, RA, and metabolic disease.
For drug development professionals, the data on this compound offers several critical insights:
| Inhibitor Name | Target | Mechanism / Electrophilic "Warhead" | Reported Potency (IC50) | Selectivity Notes | Clinical Development Status |
|---|---|---|---|---|---|
| Pralnacasan (VX-740) [1] [2] | Caspase-1 | Peptidomimetic; Reversible covalent inhibitor (aldehyde prodrug) | Not explicitly stated in search results | Selective for caspase-1 | Clinical trials terminated due to liver toxicity in animal models [2]. |
| VRT-043198 [3] | Caspase-1 | Active form of VX-765; Aldehyde | 11.5 nM [3] | Selective for caspase-1 | N/A (Active metabolite of a prodrug) |
| NCGC00183434 [3] | Caspase-1 | Peptidomimetic; Reversible covalent inhibitor (3-cyanopropanoic acid) | 0.316 nM [3] | Highly selective for caspase-1 over other caspases [3] | Research compound. |
| Z-VAD-FMK [2] | Pan-Caspase | Peptide-based; Irreversible covalent inhibitor (Fluoromethyl ketone) | N/A | Broad-spectrum | Research tool; high toxicity in vivo limits therapeutic use [2]. |
| IDN-6556 (Emricasan) [2] | Pan-Caspase | Peptidomimetic; Irreversible covalent inhibitor | N/A | Broad-spectrum | Clinical development terminated [2]. |
The quantitative data in the table primarily comes from standardized enzymatic inhibition assays.
Core Experimental Protocol: The inhibitory potency (IC50) of compounds like VRT-043198 and NCGC00183434 was determined using a fluorogenic substrate assay [3].
Ac-LEHD-AMC) is added to the mixture. This substrate is cleaved by active caspase-1, releasing the fluorescent AMC group [3].Supporting Evidence for this compound: While a specific IC50 for this compound is not listed, its efficacy was significant enough to advance to clinical trials for rheumatoid arthritis and osteoarthritis, confirming its potent biological activity in both preclinical and clinical settings [2].
To understand the therapeutic context, it helps to visualize the apoptotic and inflammatory pathways where these inhibitors act. Caspase-1 is a key enzyme in the inflammatory pathway, responsible for the maturation of cytokines like IL-1β [4] [2].
Pralnacasan and NSAIDs work through fundamentally distinct biological pathways. The following diagram illustrates these differences.
This compound's Preclinical Profile: this compound was evaluated in clinical trials for rheumatoid arthritis (RA) and osteoarthritis (OA), indicating its preclinical efficacy in models of these conditions [1] [2]. Its development was ultimately halted due to liver toxicity observed in animal models at high doses [2].
NSAIDs Efficacy Benchmarking: The Oxford League Table is a key tool for assessing the relative efficacy of analgesics like NSAIDs, using the Number-Needed-to-Treat (NNT) metric. A lower NNT indicates better efficacy. The table below shows NNT values for common NSAIDs and this compound for context [3].
| Drug | Dose | NNT for at least 50% Pain Relief | Notes |
|---|---|---|---|
| Ibuprofen | 400 mg | 2.4 (2.3-2.6) | Common OTC NSAID [3] |
| Diclofenac | 50 mg | 2.3 (2.0-2.7) | Common prescription NSAID [3] |
| Naproxen | 440 mg | 2.3 (2.0-2.9) | Common OTC/prescription NSAID [3] |
| This compound (VX-740) | N/A | N/A | Not available; clinical trials measured disease modification in RA/OA, not direct analgesic NNT [1] [2] |
The lack of direct comparative data means that a head-to-head preclinical efficacy profile cannot be established. The mechanisms of action are fundamentally different:
This suggests that the therapeutic goals of these agents are different, making direct efficacy comparisons less straightforward. Future research on caspase-1 inhibitors might focus on: